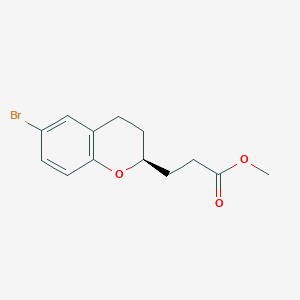

Methyl (S)-3-(6-bromochroman-2-yl)propanoate

Description

Methyl (S)-3-(6-bromochroman-2-yl)propanoate is a chiral ester derivative featuring a chroman (benzodihydropyran) core substituted with a bromine atom at position 6 and a propanoate ester group at position 2.

Properties

IUPAC Name |

methyl 3-[(2S)-6-bromo-3,4-dihydro-2H-chromen-2-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,6,8,11H,2,4-5,7H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYWUURQUYQCIZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCC2=C(O1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1CCC2=C(O1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl (S)-3-(6-bromochroman-2-yl)propanoate typically involves a multi-step process starting with the preparation of the chroman ring system. The chroman nucleus can be synthesized via cyclization of a phenolic compound with a suitable aldehyde. Bromination of the chroman ring at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination. The resulting brominated chroman is then esterified with methyl (S)-3-hydroxypropanoate using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of an acid, like p-toluenesulfonic acid (PTSA).

Industrial Production Methods:

On an industrial scale, the synthesis follows a similar pathway but with optimizations for cost-effectiveness and scalability. This often involves the use of continuous flow reactors for better control over reaction conditions and yields. Industrial methods also emphasize the use of safer and more environmentally benign reagents wherever possible.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The chroman moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Reduction of the ester functional group to alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Amines, thiols under mild basic conditions.

Major Products:

Oxidation: : Quinones or hydroxy derivatives.

Reduction: : Alcohol derivatives.

Substitution: : Substituted chroman derivatives with diverse functional groups.

Scientific Research Applications

Potential Therapeutic Roles

Methyl (S)-3-(6-bromochroman-2-yl)propanoate has been investigated for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding. The compound's structural similarity to other bioactive molecules allows it to be evaluated for potential therapeutic effects against diseases such as cancer and neurodegenerative disorders.

Case Study: Hsp90 Inhibition

A study reported the design and synthesis of Hsp90 inhibitors, where derivatives similar to this compound were evaluated for their ability to induce degradation of Hsp90-dependent client proteins without increasing Hsp90 levels. This suggests a targeted approach in cancer therapy, highlighting the compound's potential role in drug development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in the bromination pattern and alkyl chain length can influence the biological activity significantly.

| Compound Variation | Activity Level | Notes |

|---|---|---|

| Methyl 3-(chroman-2-yl)propanoate | Moderate | Lacks bromine substitution |

| 6-Bromo-chroman-2-carboxylic acid | High | Contains carboxylic acid functional group |

| Ethyl 3-(6-bromo-chroman-2-yl)butanoate | Low | Different alkyl chain length |

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, including:

- Bromination Reactions : Introducing bromine into chroman derivatives enhances their reactivity.

- Esterification : The formation of esters from carboxylic acids and alcohols is a common method to synthesize this compound.

- Coupling Reactions : Utilizing coupling strategies can help in modifying the chroman structure for enhanced biological activity.

Research Findings and Insights

Recent research emphasizes the importance of this compound in drug discovery and development:

- Binding Affinity Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various enzymes and receptors, providing insights into its mechanism of action.

- Biological Evaluation : In vitro assays have demonstrated that compounds with similar structures exhibit significant anti-proliferative effects on cancer cell lines, indicating that this compound could be further explored as a potential anti-cancer agent .

Mechanism of Action

The mechanism by which Methyl (S)-3-(6-bromochroman-2-yl)propanoate exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. The chroman ring system is known to interact with biological membranes and proteins, potentially altering their function. The bromine atom can participate in electrophilic interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (S)-3-(6-bromochroman-2-yl)propanoate with three structurally related compounds from the evidence:

Physical and Spectroscopic Properties

Electronic and Reactivity Insights

- Bromine vs. Methoxy : The 6-bromo substituent in the target compound and Compound enhances electrophilic aromatic substitution reactivity compared to methoxy groups in Compounds and .

- Saturated vs. Unsaturated Cores : The chroman core (saturated) in the target compound and Compound offers greater conformational flexibility than the planar coumarin (Compound ) or rigid naphthalene (Compound ).

Biological Activity

Methyl (S)-3-(6-bromochroman-2-yl)propanoate is a compound with significant biological activity, particularly in the context of cancer therapy and molecular interactions. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a brominated chroman moiety. This structural feature is crucial for its interaction with various biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Hsp90 Inhibition : Recent studies have highlighted the compound's potential as an Hsp90 inhibitor. Hsp90 is a molecular chaperone involved in the stabilization and maturation of numerous oncoproteins. Inhibition of Hsp90 can lead to the degradation of these client proteins, impacting cancer cell survival and proliferation .

- Estrogen Receptor Modulation : The compound has shown promise in modulating estrogen receptors, particularly in breast cancer models. Its ability to bind to estrogen receptor isoforms suggests potential use in hormone-related cancers .

- Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties, potentially through interference with bacterial quorum sensing mechanisms .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis in breast cancer cells. The mechanism was primarily attributed to Hsp90 inhibition, leading to the destabilization of key oncogenic proteins.

- Estrogen Receptor Interaction : A study assessing the binding affinity of the compound for estrogen receptors revealed that it acts as a selective antagonist for both ERα and ERβ, suggesting its potential as a therapeutic agent in estrogen-dependent cancers .

- Antimicrobial Efficacy : Research involving bacterial strains showed that this compound exhibited significant antimicrobial activity, particularly against resistant strains, indicating its potential as a lead compound for new antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.